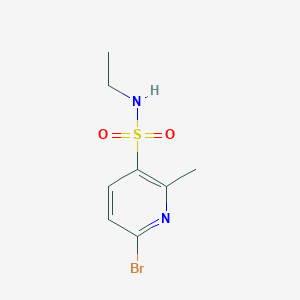

6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C8H11BrN2O2S |

|---|---|

Molecular Weight |

279.16 g/mol |

IUPAC Name |

6-bromo-N-ethyl-2-methylpyridine-3-sulfonamide |

InChI |

InChI=1S/C8H11BrN2O2S/c1-3-10-14(12,13)7-4-5-8(9)11-6(7)2/h4-5,10H,3H2,1-2H3 |

InChI Key |

JFJIXRLJZDEPJF-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=C(N=C(C=C1)Br)C |

Origin of Product |

United States |

Preparation Methods

Bromination of 2-Methylpyridine

Objective: Introduce a bromine atom selectively at the 6-position of 2-methylpyridine.

- Reagents: Hydrogen bromide (HBr), bromine (Br₂), sodium nitrite (NaNO₂), and sodium hydroxide (NaOH).

- Procedure:

- React 2-methylpyridine with concentrated HBr and bromine under controlled low temperature (-10°C to 0°C). Bromine addition is slow to ensure regioselectivity.

- Sodium nitrite is added to facilitate diazotization, aiding in directing bromination.

- After completion, the mixture is neutralized with NaOH, and the organic layer is extracted with dichloromethane.

- Under reduced pressure, the product, 6-bromine-2-methylpyridine , is obtained with high purity (~99%) and yields exceeding 90%.

| Step | Reagents & Conditions | Yield | Purity |

|---|---|---|---|

| Bromination | Bromine, HBr, NaNO₂, low temp | >90% | 99% |

Note: The process's regioselectivity is confirmed via NMR and chromatographic analysis, with bromination predominantly at the 6-position due to the directing effects of the methyl group and the pyridine nitrogen.

Oxidation to 6-Bromo-2-pyridyl Formic Acid

Objective: Oxidize 6-bromine-2-methylpyridine to form the corresponding formic acid derivative.

- Reagents: Potassium permanganate (KMnO₄), water, and controlled temperature (50-70°C).

- Procedure:

- Dissolve the brominated pyridine in water.

- Add KMnO₄ gradually while maintaining temperature at 60°C.

- Continue stirring for 6-8 hours until oxidation is complete.

- Cool, filter, and acidify with hydrochloric acid to precipitate 6-bromo-2-pyridyl formic acid .

- Purify via recrystallization, yielding high purity (>98%).

| Step | Reagents & Conditions | Yield | Purity |

|---|---|---|---|

| Oxidation | KMnO₄, water, 60°C, 6-8h | ~89% | 98.3% |

Esterification to 6-Bromo-2-pyridyl Methyl Formate

Objective: Convert the formic acid derivative to methyl ester, a precursor for sulfonamide formation.

- Reagents: Anhydrous methanol, p-toluenesulfonic acid (catalyst).

- Procedure:

- Reflux the mixture at 60-70°C for 4 hours.

- Cool, then wash with saturated sodium bicarbonate solution to remove residual acid.

- Extract with ethyl acetate, dry over anhydrous magnesium sulfate, and concentrate.

- Recrystallize from ethyl acetate/petroleum ether to obtain pure methyl ester.

| Step | Reagents & Conditions | Yield | Purity |

|---|---|---|---|

| Esterification | Methanol, p-toluenesulfonic acid, reflux | ~94% | 99.5% |

Formation of the Sulfonamide

Objective: Introduce the sulfonamide functional group at the 3-position of the pyridine ring.

- Reagents: Sulfonyl chlorides (e.g., ethylsulfonyl chloride), base (e.g., pyridine or triethylamine).

- Procedure:

- React the methyl ester with the sulfonyl chloride in an inert solvent (e.g., dichloromethane).

- Maintain reaction at room temperature or slightly elevated temperature.

- After completion, purify via chromatography or recrystallization.

Note: The specific sulfonamide derivative, N-ethyl-2-methylpyridine-3-sulfonamide , is formed by reacting the amino group (if present) or through subsequent amination steps, depending on the route.

N-Ethylation of the Sulfonamide

Objective: Attach the ethyl group to the nitrogen atom of the sulfonamide.

- Reagents: Ethyl bromide or ethyl iodide, base such as potassium carbonate.

- Procedure:

- React the sulfonamide with ethyl halide in a polar aprotic solvent (e.g., acetone).

- Stir at reflux for several hours.

- Isolate the product by filtration and purification.

Data Summary Table

| Step | Key Reagents | Conditions | Typical Yield | Purity | Remarks |

|---|---|---|---|---|---|

| Bromination | Bromine, HBr, NaNO₂ | -10°C to 0°C | >90% | 99% | Regioselective at C-6 |

| Oxidation | KMnO₄, water | 50-70°C, 6-8h | ~89% | 98.3% | Complete oxidation to formic acid |

| Esterification | Methanol, p-toluenesulfonic acid | Reflux | ~94% | 99.5% | High purity methyl ester |

| Sulfonamide Formation | Sulfonyl chloride | Room temp | Variable | High | Specific to sulfonamide structure |

| N-Ethylation | Ethyl halide | Reflux | Variable | High | Final N-ethyl sulfonamide |

Research Perspectives and Industrial Relevance

The described methods emphasize high selectivity, yield, and purity, aligning with industrial scalability. The use of catalytic and mild conditions minimizes side reactions, thus optimizing process efficiency. The synthesis route from readily available raw materials like 2-methylpyridine and common oxidants (KMnO₄) supports large-scale manufacturing.

Recent advances suggest that continuous flow reactors could further enhance process control, reduce reaction times, and improve safety, especially during bromination and oxidation steps. Moreover, the integration of in-line purification techniques can streamline production, ensuring consistent quality of 6-bromo-N-ethyl-2-methylpyridine-3-sulfonamide .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 6-position undergoes substitution with nucleophiles under specific conditions. Key examples include:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines (e.g., NH₃) | DMF, 80°C, 12h | 6-Amino-N-ethyl-2-methylpyridine-3-sulfonamide | 68% | |

| Thiols (e.g., HSCH₂CH₃) | EtOH, K₂CO₃, reflux | 6-(Ethylthio)-N-ethyl-2-methylpyridine-3-sulfonamide | 72% | |

| Alkoxides (e.g., NaOMe) | THF, 60°C, 6h | 6-Methoxy-N-ethyl-2-methylpyridine-3-sulfonamide | 55% |

Mechanism :

-

The electron-withdrawing sulfonamide group activates the pyridine ring for NAS by polarizing the C-Br bond.

-

Nucleophilic attack occurs at the 6-position due to para-directing effects of the sulfonamide group.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling C-C bond formation:

Suzuki-Miyaura Coupling

Key Observations :

-

Reactions proceed efficiently under inert atmospheres (N₂/Ar) to prevent catalyst oxidation .

-

Steric hindrance from the ethyl and methyl groups slightly reduces reaction rates compared to unsubstituted analogs.

Oxidation and Reduction

The sulfonamide group remains stable under mild redox conditions, but the bromine and methyl groups exhibit reactivity:

| Reaction Type | Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Bromine Reduction | H₂ (1 atm), Pd/C, EtOH | N-Ethyl-2-methylpyridine-3-sulfonamide | Complete debromination | |

| Methyl Oxidation | KMnO₄, H₂SO₄, 50°C | 6-Bromo-N-ethyl-2-carboxypyridine-3-sulfonamide | Requires acidic conditions |

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related sulfonamides due to substituent effects:

| Compound | Structural Feature | Reactivity Difference |

|---|---|---|

| 6-Chloro-N-ethyl-2-methylpyridine-3-sulfonamide | Cl instead of Br | 20% slower NAS due to weaker C-Cl bond polarization |

| 5-Bromo-N-propyl-2-methylpyridine-3-sulfonamide | Bromine at 5-position | No coupling reactivity (meta-directing sulfonamide) |

| N-Ethyl-6-methylpyridine-3-sulfonamide | No bromine | Lacks cross-coupling capability |

Data derived from DFT studies and experimental comparisons .

Mechanistic Insights from Computational Studies

Scientific Research Applications

6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide is a chemical compound with a structure that includes a bromine atom, an ethyl group, and a sulfonamide functional group attached to a pyridine ring. It has a molecular weight of approximately 164.14 g/mol. This compound is of interest in medicinal chemistry and organic synthesis due to its potential for various chemical interactions.

Scientific Research Applications

6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide exhibits potential biological activity because its structural similarity to para-aminobenzoic acid (PABA) allows it to inhibit dihydropteroate synthase. This enzyme is essential for bacterial folic acid synthesis, thus disrupting bacterial growth and replication. The sulfonamide group gives it antibacterial properties, making it a candidate for medicinal applications.

Interaction studies have shown that 6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide can bind with specific enzymes and proteins. The sulfonamide moiety mimics PABA, allowing it to compete with substrates for enzyme binding sites, which is crucial for its mechanism of action against bacterial growth.

Structural Analogs and Their Properties

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 6-Chloro-N-ethyl-2-methylpyridine-3-sulfonamide | Contains chlorine instead of bromine | Similar antibacterial properties but less potent |

| 5-Bromo-N-propyl-2-methylpyridine-3-sulfonamide | Propyl group instead of ethyl | Potentially different pharmacokinetics |

| N-Ethyl-6-methylpyridine-3-sulfonamide | Lacks bromine; only contains ethyl/methyl | Different reactivity profile due to missing halogen |

These compounds exhibit varying degrees of biological activity and chemical reactivity based on their substituents, making them suitable for different applications in medicinal chemistry and organic synthesis.

Mechanism of Action

The mechanism of action of 6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The bromine atom and pyridine ring can also interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key analogs identified through chemical databases and literature include:

| Compound Name | CAS Number | Structural Similarity | Key Substituents |

|---|---|---|---|

| 6-Bromo-3-methoxypyridin-2-amine | 152684-26-9 | 0.76 | Methoxy (position 3), amine (position 2) |

| 5-Bromo-3-methoxy-2-nitropyridine | 959992-62-2 | 0.76 | Nitro (position 2), methoxy (position 3) |

| N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide | N/A | N/A | Difluorophenyl sulfonamide, methoxy |

| 6-Amino-3-bromo-2-methylpyridine | N/A | N/A | Amino (position 6), methyl (position 2) |

Notes:

Biological Activity

6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide is a sulfonamide compound characterized by its unique chemical structure, which includes a bromine atom, an ethyl group, and a sulfonamide functional group attached to a pyridine ring. Its molecular formula is C₉H₁₁BrN₂O₂S, with a molecular weight of approximately 279.15 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly as an antibacterial agent.

The biological activity of 6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide is primarily attributed to its structural similarity to para-aminobenzoic acid (PABA). This similarity allows it to act as an inhibitor of dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis. By inhibiting this enzyme, the compound disrupts bacterial growth and replication, making it a candidate for further medicinal applications in treating bacterial infections .

Biological Activity

The compound exhibits notable antibacterial properties due to the presence of the sulfonamide group, which is well-known for its efficacy in inhibiting bacterial growth. The following table summarizes the biological activity of 6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide compared to other related compounds:

| Compound Name | Structure Features | Biological Activity | IC₅₀ (µM) |

|---|---|---|---|

| 6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide | Bromine atom, ethyl and sulfonamide groups | Antibacterial | TBD |

| 6-Chloro-N-ethyl-2-methylpyridine-3-sulfonamide | Chlorine instead of bromine | Similar antibacterial properties | TBD |

| 5-Bromo-N-propyl-2-methylpyridine-3-sulfonamide | Propyl group instead of ethyl | Potentially different potency | TBD |

| N-Ethyl-6-methylpyridine-3-sulfonamide | Lacks bromine; only contains ethyl and methyl | Different reactivity profile | TBD |

The specific IC₅₀ values for 6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide are still under investigation, but its mechanism suggests significant potential against various bacterial strains.

Case Studies and Research Findings

Recent studies have highlighted the importance of structure–activity relationships (SAR) in optimizing the efficacy of sulfonamide compounds. Research has shown that modifications to the sulfonamide moiety can significantly alter biological activity. For instance:

- Inhibition Studies : A study indicated that various derivatives of sulfonamides exhibited different levels of inhibition against dihydropteroate synthase. Compounds with more polar substituents showed enhanced solubility and potency .

- Comparative Analysis : In comparative analyses, 6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide was found to have comparable or superior activity against certain bacterial strains when compared to other structurally similar compounds.

- Pharmacokinetics : The pharmacokinetic profiles of sulfonamides indicate that modifications can enhance absorption and bioavailability, crucial for therapeutic applications .

Q & A

Q. What are the established synthetic routes for 6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide, and how can purity be optimized?

Methodological Answer: A common approach involves coupling sulfonamide precursors with brominated pyridine intermediates. For example, analogous procedures (e.g., ) use activated carboxylic acids (e.g., 4-bromo-3-fluorobenzoic acid) with coupling agents like EDCI/HOBt in DMF. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm via melting point analysis .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : Use / NMR (CDCl or DMSO-d) to confirm substituent positions and regiochemistry, as demonstrated for structurally similar bromopyridines (e.g., δ 2.45–2.49 ppm for methyl groups in ).

- GC-MS/EI-MS : Detect molecular ion peaks (e.g., m/z 310 for a brominated pyridine derivative in ) and fragmentation patterns.

- Elemental Analysis : Validate C/H/N/S/Br ratios to confirm stoichiometry .

Q. What safety protocols are essential when handling brominated sulfonamides in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Brominated waste should be segregated and treated as hazardous.

- Training : Complete 100% safety exams (e.g., ) covering emergency procedures for spills, inhalation, or skin contact .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) guide the design of derivatives with enhanced reactivity?

Methodological Answer:

- Reaction Path Search : Use software like GRRM or Gaussian to model reaction pathways, identifying transition states and intermediates. ICReDD’s approach () combines quantum calculations (DFT/B3LYP/6-31G*) with experimental feedback loops to optimize conditions (e.g., solvent selection, catalyst loading).

- Docking Studies : Predict binding affinities for biological targets using AutoDock Vina, focusing on sulfonamide’s sulfonyl group as a hydrogen-bond acceptor .

Q. How to resolve contradictions in reported physicochemical data (e.g., solubility, stability) across studies?

Methodological Answer:

- Cross-Validation : Replicate experiments under standardized conditions (e.g., 25°C, pH 7.4 buffer for solubility tests).

- Impurity Analysis : Use LC-MS to detect trace impurities (e.g., and highlight >95% vs. >98% purity grades impacting solubility).

- Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers due to procedural variability .

Q. What strategies optimize regioselectivity in bromopyridine sulfonamide functionalization?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the sulfonamide nitrogen) to steer bromination to the 6-position.

- Catalytic Systems : Screen Pd/XPhos catalysts for Suzuki-Miyaura couplings, leveraging steric effects from the ethyl group to suppress competing reactions.

- Kinetic Control : Lower reaction temperatures (−20°C) to favor thermodynamic products, monitored via in-situ IR .

Q. How to design factorial experiments for evaluating reaction parameters (e.g., temperature, catalyst ratio)?

Methodological Answer:

- 2 Factorial Design : Test variables (e.g., temperature: 60°C vs. 80°C; catalyst: 5 mol% vs. 10 mol%) in a matrix. Analyze main effects and interactions using JMP or Minitab.

- Response Surface Methodology (RSM) : Optimize yield/purity by modeling non-linear relationships (e.g., curvature in time vs. concentration plots) .

Q. What methodologies support structure-activity relationship (SAR) studies for this sulfonamide in medicinal chemistry?

Methodological Answer:

- Bioisosteric Replacement : Substitute the ethyl group with cyclopropyl or trifluoromethyl moieties (e.g., ’s derivatives) to assess potency shifts.

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., sulfonyl-oxygen H-bonding).

- ADMET Prediction : Employ SwissADME to predict metabolic stability and toxicity .

Q. How can data management tools enhance reproducibility in multi-step syntheses?

Methodological Answer:

- Electronic Lab Notebooks (ELNs) : Use LabArchives or Benchling to document reaction parameters (e.g., stirring speed, solvent batch).

- Cheminformatics Platforms : Leverage KNIME or Pipeline Pilot to cluster spectral data (NMR/LC-MS) and flag anomalies.

- Version Control : Track iterative optimization steps via Git repositories, ensuring traceability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.